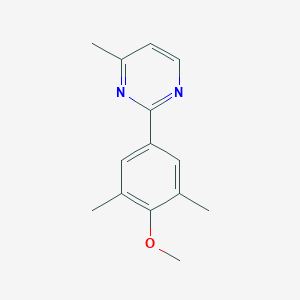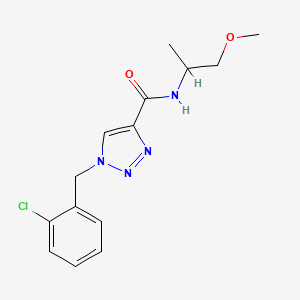
2-(4-methoxy-3,5-dimethylphenyl)-4-methylpyrimidine
Descripción general
Descripción
The compound “2-(4-methoxy-3,5-dimethylphenyl)-4-methylpyrimidine” is a type of organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a phenyl ring (a six-membered carbon ring) attached to it, which is substituted with methoxy (-OCH3) and methyl (-CH3) groups .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would have a planar pyrimidine ring and a phenyl ring attached to it. The methoxy and methyl groups attached to the phenyl ring would add some bulkiness to the molecule .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. The pyrimidine ring might undergo reactions like alkylation, acylation, or halogenation. The methoxy group might undergo reactions like demethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(4-methoxy-3,5-dimethylphenyl)-4-methylpyrimidine” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-7-12(8-10(2)13(9)17-4)14-15-6-5-11(3)16-14/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGBUKRFHNZXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC(=C(C(=C2)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3778535.png)
![8-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B3778539.png)
![N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(4-fluorobenzyl)acetamide](/img/structure/B3778555.png)
![2-(benzyl{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B3778556.png)
![(1R,2R)-2-hydroxy-N,N-dimethyl-1-[methyl(propan-2-yl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-sulfonamide](/img/structure/B3778558.png)

![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B3778573.png)
![1-(2-methoxy-4-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3778580.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3778582.png)
![7-(2,2-dimethylpropyl)-2-[(5-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3778587.png)
![2-{4-(2-fluoro-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3778594.png)
![1-[4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B3778599.png)
![N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-[(5-methylpyrazin-2-yl)methylamino]pyridine-3-carboxamide](/img/structure/B3778611.png)
![N-cyclopropyl-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3778622.png)
